N-ethyl-2,6-dimethylaniline

Description

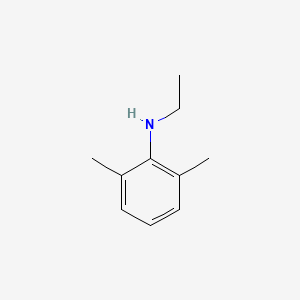

Structure

3D Structure

Properties

IUPAC Name |

N-ethyl-2,6-dimethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N/c1-4-11-10-8(2)6-5-7-9(10)3/h5-7,11H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAPVPGPVBZRARK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=C(C=CC=C1C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50501774 | |

| Record name | N-Ethyl-2,6-dimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50501774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

769-23-3 | |

| Record name | N-Ethyl-2,6-dimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50501774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to N-ethyl-2,6-dimethylaniline: Structural Elucidation and Isomeric Landscape

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-ethyl-2,6-dimethylaniline is a substituted aromatic amine with significant relevance as a chemical intermediate in various manufacturing sectors, including pharmaceuticals and dyes. Its specific substitution pattern—an ethyl group on the nitrogen and two methyl groups flanking it on the aromatic ring—imparts unique steric and electronic properties that influence its reactivity and potential applications. This technical guide provides a comprehensive examination of N-ethyl-2,6-dimethylaniline, focusing on its core structural features, a detailed synthetic protocol, and a systematic analysis of its constitutional isomers. Furthermore, it outlines robust spectroscopic methodologies, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), for unambiguous structural validation and differentiation from its isomers. This document is intended to serve as a foundational resource for scientists engaged in organic synthesis, medicinal chemistry, and materials science.

Core Compound Profile: N-ethyl-2,6-dimethylaniline

N-ethyl-2,6-dimethylaniline, also known by its IUPAC name N-ethyl-2,6-dimethylbenzenamine, belongs to the xylidine family of compounds. The core structure consists of an aniline molecule functionalized with an N-ethyl group and two methyl groups at positions 2 and 6 of the benzene ring. This ortho-disubstitution creates significant steric hindrance around the amino group, a feature that critically governs its chemical behavior.

The molecular formula of N-ethyl-2,6-dimethylaniline is C₁₀H₁₅N.[1] It has a molecular weight of approximately 149.23 g/mol .[1][2]

| Property | Value | Source |

| IUPAC Name | N-ethyl-2,6-dimethylaniline | - |

| CAS Number | 769-23-3 | [1] |

| Molecular Formula | C₁₀H₁₅N | [1][2] |

| Molecular Weight | 149.23 g/mol | [1][2] |

| Canonical SMILES | CCNc1c(cccc1C)C | - |

graph "N_ethyl_2_6_dimethylaniline_Structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, bgcolor="#F1F3F4"]; node [shape=plaintext, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];// Define nodes for atoms N [label="N", pos="0,0.5!"]; C_ethyl1 [label="CH2", pos="-1.2,0.5!"]; C_ethyl2 [label="CH3", pos="-2.4,0.5!"]; C1 [label="C", pos="0.9,-0.2!"]; C2 [label="C", pos="0.9,-1.5!"]; C3 [label="C", pos="2.1,-2.1!"]; C4 [label="C", pos="3.2,-1.5!"]; C5 [label="C", pos="3.2,-0.2!"]; C6 [label="C", pos="2.1,0.5!"]; C_methyl1 [label="CH3", pos="2.1,1.8!"]; C_methyl2 [label="CH3", pos="0.9,-2.8!"]; H_N [label="H", pos="0,1.5!"]; // Define edges for bonds N -- C_ethyl1; C_ethyl1 -- C_ethyl2; N -- C1; N -- H_N; C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C6 -- C_methyl1; C2 -- C_methyl2; // Aromatic ring representation aromatic_bond1 [pos="1.5,-0.85!", label="", shape=none, width=0, height=0]; aromatic_bond2 [pos="2.65,-1.8!", label="", shape=none, width=0, height=0]; aromatic_bond3 [pos="2.65,-0.05!", label="", shape=none, width=0, height=0]; edge [style=dashed, color="#5F6368"]; C1 -- C6; C2 -- C3; C4 -- C5;

}

Caption: 2D Structural Formula of N-ethyl-2,6-dimethylaniline.

Synthesis and Mechanistic Considerations

The synthesis of N-ethyl-2,6-dimethylaniline is most commonly achieved through the N-alkylation of its primary amine precursor, 2,6-dimethylaniline (also known as 2,6-xylidine).[1] A highly efficient and environmentally conscious method is reductive amination, which involves the reaction of the primary amine with an aldehyde (in this case, acetaldehyde) in the presence of a reducing agent.

The causality behind this choice of methodology is rooted in selectivity and efficiency. N-alkylation of anilines can be challenging, with risks of over-alkylation to form tertiary amines or even quaternary ammonium salts.[3] Reductive amination using a catalyst like Palladium on carbon (Pd/C) with a suitable hydrogen donor offers a controlled, high-yield pathway to the desired secondary amine.[3]

Experimental Protocol: Reductive Amination

This protocol is adapted from a similar synthesis of N-ethyl-2,6-diethylaniline and represents a standard procedure for this class of transformation.[3]

Step 1: Catalyst Activation

-

To a flask containing 10% Palladium on carbon (Pd/C) (0.5 mmol), add 90 mL of 2-propanol.

-

Separately, dissolve ammonium formate (50 mmol) in 10 mL of water.

-

Transfer the ammonium formate solution to the flask containing the Pd/C slurry.

-

Stir the reaction mixture for 5 minutes at room temperature.

-

Expert Insight: This initial step is crucial for the activation of the Pd/C catalyst. Ammonium formate serves as an in situ hydrogen donor, decomposing on the palladium surface to produce hydrogen gas, which is the active reducing species.

-

Step 2: Reductive Amination

-

To the activated catalyst mixture, add 2,6-dimethylaniline (5 mmol) and acetaldehyde (5 mmol).

-

Stir the reaction vigorously for 30 minutes at room temperature.

-

Expert Insight: The reaction first involves the formation of an imine intermediate between the 2,6-dimethylaniline and acetaldehyde. The palladium catalyst then facilitates the hydrogenation of this imine to the final N-ethyl product. The steric hindrance from the two ortho-methyl groups helps to disfavor over-alkylation.

-

Step 3: Work-up and Purification

-

Monitor the reaction to completion using Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the heterogeneous Pd/C catalyst.

-

Remove the solvent (2-propanol and water) from the filtrate under reduced pressure at 45-50°C.

-

Dilute the resulting residue with dichloromethane and wash with a brine solution.

-

Separate the organic phase and dry it over anhydrous sodium sulfate (Na₂SO₄).

-

Distill the organic layer under reduced pressure to remove the dichloromethane.

-

Purify the final residue by silica gel column chromatography using an appropriate eluent system (e.g., Ethyl Acetate/Cyclohexane) to yield pure N-ethyl-2,6-dimethylaniline.[3]

Caption: Workflow for the synthesis of N-ethyl-2,6-dimethylaniline.

The Isomeric Landscape

Isomers are molecules that share the same molecular formula but have different arrangements of atoms. For C₁₀H₁₅N, a multitude of constitutional isomers exist, which can be broadly categorized.

Constitutional Isomers

Constitutional isomers have different atom-to-atom connectivity. For N-ethyl-2,6-dimethylaniline, these include positional isomers and functional group isomers.

-

Positional Isomers (Ring Substitution): These isomers differ in the positions of the methyl groups on the aniline ring.

-

N-ethyl-2,3-dimethylaniline

-

N-ethyl-2,4-dimethylaniline

-

N-ethyl-2,5-dimethylaniline

-

N-ethyl-3,4-dimethylaniline

-

N-ethyl-3,5-dimethylaniline

-

-

Positional & Functional Isomers (Alkyl Group Rearrangement): These isomers involve moving the alkyl groups between the nitrogen atom and the ring, or changing their structure.

-

N,N-dialkyl Isomers: e.g., N,N-dimethyl-2-ethylaniline, N,N-dimethyl-3-ethylaniline, N,N-dimethyl-4-ethylaniline.

-

Primary Amine Isomers: e.g., 2-(2,6-dimethylphenyl)ethanamine.

-

Other Ring Isomers: e.g., 4-ethyl-2,6-dimethylaniline.

-

| Isomer Name | Molecular Formula | Molecular Weight ( g/mol ) | Structural Class |

| N-ethyl-2,6-dimethylaniline | C₁₀H₁₅N | 149.23 | Secondary Amine |

| N-ethyl-3,5-dimethylaniline | C₁₀H₁₅N | 149.23 | Secondary Amine |

| N,N-diethylaniline | C₁₀H₁₅N | 149.24 | Tertiary Amine |

| N,N-dimethyl-4-ethylaniline | C₁₀H₁₅N | 149.23 | Tertiary Amine |

| 2,6-diethylaniline | C₁₀H₁₅N | 149.23 | Primary Amine |

digraph "Isomer_Relationships" { graph [bgcolor="#F1F3F4", fontname="Arial", fontsize=12]; node [shape=box, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124", color="#EA4335", penwidth=2]; edge [color="#5F6368", style=dashed, arrowhead=none];// Central Compound main[label="N-ethyl-2,6-dimethylaniline\n(C10H15N)", fillcolor="#FBBC05"]; // Isomers iso1 [label="Positional Isomer\n(Ring)\n\nN-ethyl-3,5-dimethylaniline"]; iso2 [label="Functional Isomer\n(Tertiary Amine)\n\nN,N-dimethyl-4-ethylaniline"]; iso3 [label="Functional Isomer\n(Primary Amine)\n\n2,6-diethylaniline"]; iso4 [label="Positional Isomer\n(Ring)\n\nN-ethyl-2,4-dimethylaniline"]; // Edges main -- iso1; main -- iso2; main -- iso3; main -- iso4;

}

Caption: Relationship between N-ethyl-2,6-dimethylaniline and its isomers.

Stereoisomers

N-ethyl-2,6-dimethylaniline is an achiral molecule. It does not possess any stereocenters (chiral carbons) and lacks a plane of symmetry that would make it meso. Therefore, it does not have enantiomers or diastereomers under normal conditions.

Spectroscopic Analysis for Structural Validation

Unambiguous identification of N-ethyl-2,6-dimethylaniline and its differentiation from isomers is critically dependent on spectroscopic analysis.

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

-

¹H NMR Spectroscopy:

-

Aromatic Region: Due to the symmetrical 2,6-disubstitution, the aromatic protons will appear as a characteristic pattern. There will be two signals: a triplet for the proton at the 4-position and a doublet for the protons at the 3- and 5-positions. This symmetry is a key diagnostic feature. Positional isomers like N-ethyl-2,4-dimethylaniline would show three distinct aromatic signals with different splitting patterns.

-

Alkyl Region:

-

The N-ethyl group will present as a quartet (for the -CH₂-) coupled to a triplet (for the -CH₃-).

-

The two methyl groups at the 2- and 6-positions are chemically equivalent and will appear as a single sharp singlet.

-

-

Self-Validation: The presence of a single methyl singlet and the specific A₂B pattern (doublet and triplet) in the aromatic region are strong validators for the 2,6-dimethyl substitution pattern. Isomers like N,N-dimethyl-4-ethylaniline would instead show a singlet for the N-methyl groups and an A₂B₂ pattern (two doublets) in the aromatic region.

-

-

¹³C NMR Spectroscopy:

-

Symmetry: The symmetry of N-ethyl-2,6-dimethylaniline results in fewer unique carbon signals than a less symmetric isomer. For the aromatic ring, only four signals are expected (C1, C2/C6, C3/C5, C4).

-

Diagnostic Shifts: The chemical shifts of the N-alkyl and ring-alkyl carbons provide further confirmation.

-

Self-Validation: Comparing the observed number of aromatic carbon signals to the number expected based on symmetry (e.g., 4 for the 2,6-isomer vs. 6 for the 2,4-isomer) is a powerful method for isomer differentiation.

-

Protocol 2: Mass Spectrometry (MS)

-

Molecular Ion Peak: All constitutional isomers with the formula C₁₀H₁₅N will exhibit the same molecular ion peak (m/z = 149) in their mass spectra. High-Resolution Mass Spectrometry (HRMS) can confirm the elemental composition as C₁₀H₁₅N.

-

Fragmentation Patterns: While the molecular ion is identical, the fragmentation patterns under Electron Ionization (EI) can be diagnostic. The most prominent fragmentation pathway for N-alkyl anilines is typically the loss of an alkyl radical from the nitrogen.

-

For N-ethyl-2,6-dimethylaniline, a major fragment would be observed at m/z = 134, corresponding to the loss of a methyl radical (•CH₃) from the ethyl group ([M-15]⁺).

-

In contrast, for an isomer like N,N-dimethyl-4-ethylaniline, the primary fragmentation would be the loss of a methyl radical to give a fragment at m/z = 134, but the subsequent fragmentation pathways would differ.

-

Self-Validation: The unique fragmentation pattern, when analyzed by an experienced mass spectrometrist and compared against spectral libraries, serves as a molecular fingerprint to confirm the specific isomeric structure.

-

Conclusion

N-ethyl-2,6-dimethylaniline is a structurally distinct aromatic amine whose synthesis and characterization require precise analytical control. Its identity is defined by the specific arrangement of its ethyl and methyl substituents, which can be confirmed through a combination of synthetic strategy and spectroscopic analysis. Reductive amination provides a reliable route for its synthesis, while ¹H NMR, ¹³C NMR, and Mass Spectrometry offer a multi-faceted approach to its structural elucidation and, critically, its differentiation from a complex landscape of constitutional isomers. This guide provides the foundational knowledge and protocols necessary for researchers to confidently synthesize, identify, and utilize this important chemical intermediate.

References

-

PubChem. 2,6-Dimethylaniline | C8H11N | CID 6896. National Center for Biotechnology Information. [Link]

-

Journal of Chemical and Pharmaceutical Research. Simple and convenient method of synthesis of N-ethyl-2,6-diethyl aniline and derivatives. JOCPR. [Link]

-

Wikipedia. Diethylaniline. Wikimedia Foundation. [Link]

-

International Agency for Research on Cancer. 2,6-DIMETHYLANILINE (2,6-XYLIDINE). IARC Publications. [Link]

-

Canadian Science Publishing. SOME CHEMISTRY OF 2,6-DIETHYLANILINE. Canadian Journal of Chemistry. [Link]

-

Chemsrc. N-ethyl-2,6-dimethylaniline | CAS#:769-23-3. Chemsrc. [Link]

-

PubChem. 2,6-Diethylaniline | C10H15N | CID 11369. National Center for Biotechnology Information. [Link]

-

PubChem. N,n-diethyl-2,6-dimethylaniline | C12H19N | CID 520973. National Center for Biotechnology Information. [Link]

-

SpectraBase. 2,6-Dimethyl-N,N-dimethylaniline. Wiley. [Link]

-

precisionFDA. 2,6-DIMETHYL-N,N-DIMETHYLANILINE. U.S. Food and Drug Administration. [Link]

Sources

Introduction: The Strategic Importance of Substituted Anilines

An In-Depth Technical Guide to N-ethyl-2,6-dimethylaniline as a Chemical Intermediate

N-ethyl-2,6-dimethylaniline, a derivative of 2,6-dimethylaniline (also known as 2,6-xylidine), belongs to a class of substituted aromatic amines that are fundamental building blocks in modern organic synthesis. The strategic placement of methyl groups at the 2 and 6 positions of the aniline ring sterically hinders the amino group, influencing its reactivity and directing subsequent chemical transformations. This unique structural motif makes 2,6-dimethylaniline and its N-alkylated derivatives, such as N-ethyl-2,6-dimethylaniline, highly valuable intermediates in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries.[1]

This guide provides a comprehensive technical overview of N-ethyl-2,6-dimethylaniline, focusing on its synthesis, chemical properties, and its role as a key intermediate. We will explore the causal mechanisms behind its synthesis and demonstrate the significance of the underlying 2,6-dimethylaniline scaffold through its application in the industrial synthesis of the widely used local anesthetic, Lidocaine.[2]

| Property | Value | Source |

| Chemical Formula | C₁₀H₁₅N | [3] |

| Molecular Weight | 149.23 g/mol | [3] |

| CAS Number | 769-23-3 | [3] |

| Appearance | Liquid (Expected) | [1][4] |

| Boiling Point | Not available | [3] |

| Solubility | Expected to be slightly soluble in water, soluble in organic solvents | [1] |

| LogP | 2.808 | [3] |

Section 1: Synthesis of N-ethyl-2,6-dimethylaniline

The primary route to N-ethyl-2,6-dimethylaniline is the selective N-alkylation of its parent amine, 2,6-dimethylaniline. There are several established methods for N-alkylation of anilines, with the choice of method often depending on factors like cost, scale, desired selectivity, and environmental considerations.

Precursor Synthesis: 2,6-Dimethylaniline

The commercial availability of 2,6-dimethylaniline is high, but understanding its synthesis provides context for its industrial importance. Common industrial routes include:

-

Vapor-Phase Amination of 2,6-Dimethylphenol: This process involves reacting 2,6-dimethylphenol with an excess of ammonia at high temperatures (360-460 °C) and pressures over an aluminum oxide catalyst.[5] The excess ammonia and specific reaction conditions are crucial for driving the equilibrium towards the desired aniline product with high yield.[5]

-

Reduction of 2,6-Dimethylnitrobenzene: A classic route involves the reduction of 2,6-dimethylnitrobenzene.[6] In laboratory settings, reagents like stannous chloride (SnCl₂) in a strongly acidic medium are effective.[6] For industrial applications, catalytic hydrogenation or reduction with iron in acidic media are more common due to cost-effectiveness, though they may require longer reaction times.[6][7]

N-Ethylation via Reductive Amination

Reductive amination is an efficient and environmentally benign method for N-alkylation. This one-pot reaction involves the formation of an imine intermediate from the reaction of 2,6-dimethylaniline with an aldehyde (in this case, acetaldehyde), followed by its immediate reduction to the secondary amine.

The causality here is key: using a hydrogen donor in situ with a catalyst like Palladium on carbon (Pd/C) allows the reduction to occur under mild conditions (room temperature), offering excellent selectivity and high yields. Ammonium formate is a convenient and effective hydrogen donor in this system.

Caption: Workflow for N-ethylation via reductive amination.

Experimental Protocol: Synthesis of N-ethyl-2,6-dimethylaniline

This protocol is adapted from a similar synthesis of N-ethyl-2,6-diethylaniline and serves as a representative method.

-

Catalyst Activation: To a flask containing 10% Pd/C (0.5 mmol), add 90 mL of a suitable solvent such as 2-propanol.

-

Hydrogen Donor Addition: Prepare a solution of ammonium formate (50 mmol) in 10 mL of water and add it to the flask. Stir the mixture for 5-10 minutes at room temperature to activate the catalyst. The use of ammonium formate as an in-situ hydrogen source is safer and more convenient than using hydrogen gas.

-

Reactant Addition: To the activated catalyst mixture, add 2,6-dimethylaniline (5 mmol) followed by acetaldehyde (5 mmol).

-

Reaction: Stir the reaction mixture vigorously at room temperature for 30-60 minutes. Monitor the reaction progress using Thin Layer Chromatography (TLC). The mild conditions prevent over-alkylation and side reactions.

-

Workup: Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. The solvent is then removed under reduced pressure.

-

Extraction: Dilute the residue with a suitable organic solvent (e.g., dichloromethane) and wash with a brine solution. Separate the organic phase and dry it over anhydrous sodium sulfate (Na₂SO₄).

-

Purification: Distill the organic layer under reduced pressure to remove the solvent. The resulting crude product can be purified by silica gel column chromatography to yield pure N-ethyl-2,6-dimethylaniline.

Section 2: A Case Study: The 2,6-Dimethylaniline Scaffold in Lidocaine Synthesis

While N-ethyl-2,6-dimethylaniline itself is a valuable intermediate, its direct precursor, 2,6-dimethylaniline, is famously used in the synthesis of the local anesthetic Lidocaine.[2][8] This multi-step synthesis is a cornerstone example in pharmaceutical process chemistry and highlights the critical role of the substituted aniline scaffold.

The synthesis proceeds in two main steps:

-

Amide Formation: 2,6-dimethylaniline is reacted with α-chloroacetyl chloride to form an intermediate, α-chloro-2,6-dimethylacetanilide.[6]

-

Nucleophilic Substitution (SN2): The intermediate is then reacted with an excess of diethylamine, which acts as a nucleophile, displacing the chloride to form Lidocaine.[6][8]

Caption: Core reaction pathway for the synthesis of Lidocaine.

Experimental Protocol: Synthesis of α-chloro-2,6-dimethylacetanilide (Lidocaine Intermediate)

This protocol is a standard laboratory procedure for the first step in Lidocaine synthesis.[6]

-

Dissolution: Dissolve 2,6-dimethylaniline (0.05 mol) in 17 mL of glacial acetic acid in a flask equipped with a magnetic stirrer. Acetic acid serves as a solvent that is unreactive towards the acid chloride.

-

Acylation: Carefully add α-chloroacetyl chloride (0.06 mol, a slight excess) to the solution. A slight excess is used to ensure the complete conversion of the starting amine.[6]

-

Heating: Gently heat the solution to 40-50 °C for ten minutes to facilitate the reaction.

-

Precipitation: After heating, cool the mixture and add a solution of sodium acetate trihydrate (~3.3 g) in 67 mL of water. The sodium acetate acts as a base to neutralize the HCl byproduct, preventing the protonation of any unreacted 2,6-dimethylaniline which would otherwise co-precipitate.[6]

-

Isolation: Place the resulting mixture in an ice bath to complete the precipitation of the product.

-

Purification: Collect the solid precipitate by vacuum filtration and wash with cold water to remove impurities. The product, α-chloro-2,6-dimethylacetanilide, can be used in the next step without further purification or can be recrystallized to improve purity.

Section 3: Safety, Handling, and Toxicology

N-ethyl-2,6-dimethylaniline, like its parent compound 2,6-dimethylaniline, should be handled with care. 2,6-dimethylaniline is classified as toxic by ingestion, inhalation, and skin absorption and is a suspected carcinogen.[1][9][10]

| Hazard Category | Description | Precaution |

| Acute Toxicity | Toxic if swallowed, in contact with skin, or if inhaled.[10] | Use in a well-ventilated fume hood. Wear appropriate PPE (gloves, lab coat, safety glasses). |

| Skin/Eye Irritation | Causes skin and serious eye irritation.[9] | Avoid contact with skin and eyes. In case of contact, flush immediately with copious amounts of water. |

| Carcinogenicity | Suspected of causing cancer (Category 2).[9][10] | Handle as a potential carcinogen. Minimize exposure through engineering controls and PPE. |

| Aquatic Toxicity | Toxic to aquatic life with long-lasting effects.[9] | Prevent release to the environment. Dispose of waste according to local regulations. |

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents.[4] The compound may be air and light-sensitive.

Conclusion

N-ethyl-2,6-dimethylaniline is a significant chemical intermediate whose utility stems from the unique reactivity profile of the 2,6-dimethylaniline scaffold. While its direct applications are specialized, the synthetic principles it embodies are fundamental to modern organic chemistry. The well-established synthesis of Lidocaine from the parent amine, 2,6-dimethylaniline, serves as a powerful testament to the importance of this class of compounds in the development of life-saving pharmaceuticals. A thorough understanding of the synthesis, reactivity, and safe handling of these intermediates is essential for researchers and professionals in chemical and drug development.

References

-

PubChem. (n.d.). 2,6-Dimethylaniline. National Center for Biotechnology Information. Retrieved from [Link]

-

Gudekar, S., et al. (2013). Simple and convenient method of synthesis of N-ethyl-2,6-diethyl aniline and derivatives. Journal of Chemical and Pharmaceutical Research, 5(12), 1320-1324. Retrieved from [Link]

- U.S. Patent No. 4,609,760. (1986). Process for the preparation of 2,6-xylidine. Google Patents.

- U.S. Patent No. 3,931,298. (1976). Chemical process for forming 2,6-dimethylaniline. Google Patents.

-

University of San Diego. (2007). The Synthesis of Lidocaine. Department of Chemistry. Retrieved from [Link]

-

PubChem. (n.d.). N,N-diethyl-2,6-dimethylaniline. National Center for Biotechnology Information. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 2,6-dimethylaniline. Retrieved from [Link]

-

Canadian Science Publishing. (1954). Some Chemistry of 2,6-Diethylaniline. Canadian Journal of Chemistry. Retrieved from [Link]

-

ChemSrc. (n.d.). N-ethyl-2,6-dimethylaniline. Retrieved from [Link]

-

University of California, Irvine. (n.d.). Synthesis of Lidocaine. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: 2,6-Dimethylaniline. Retrieved from [Link]

- Google Patents. (n.d.). Synthesis method of lidocaine.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of 2,6-Dimethylaniline in Modern Pharmaceutical Synthesis. Retrieved from [Link]

-

University of Missouri–St. Louis. (n.d.). The 2-Step Synthesis of Lidocaine. Retrieved from [Link]

-

Masaryk University. (n.d.). Lidocaine. Retrieved from [Link]

Sources

- 1. 2,6-Dimethylaniline | C8H11N | CID 6896 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. N-ethyl-2,6-dimethylaniline | CAS#:769-23-3 | Chemsrc [chemsrc.com]

- 4. 2,6-Dimethylaniline | 87-62-7 [chemicalbook.com]

- 5. US4609760A - Process for the preparation of 2,6-xylidine - Google Patents [patents.google.com]

- 6. home.sandiego.edu [home.sandiego.edu]

- 7. cerritos.edu [cerritos.edu]

- 8. people.chem.umass.edu [people.chem.umass.edu]

- 9. carlroth.com [carlroth.com]

- 10. fishersci.com [fishersci.com]

Methodological & Application

Application Note: High-Purity N-ethyl-2,6-dimethylaniline via Vacuum Fractional Distillation

Abstract

N-ethyl-2,6-dimethylaniline is a crucial intermediate in the synthesis of various pharmaceuticals and agrochemicals. Achieving high purity is critical for downstream applications, ensuring product efficacy, safety, and compliance with regulatory standards. This application note provides a detailed protocol for the purification of N-ethyl-2,6-dimethylaniline using vacuum fractional distillation. We delve into the underlying principles, apparatus setup, process optimization, and essential post-purification quality control. The causality behind each step is explained to provide researchers with a robust understanding of the methodology.

Introduction and Statement of Purpose

The synthesis of N-ethyl-2,6-dimethylaniline, typically via ethylation of 2,6-dimethylaniline, often results in a crude product containing unreacted starting materials, potential over-alkylation byproducts (such as N,N-diethyl-2,6-dimethylaniline), and residual solvents. The structural similarity and close boiling points of these compounds present a significant purification challenge.

Fractional distillation is the method of choice for separating liquid components with close boiling points.[1] By providing a large surface area for repeated vaporization-condensation cycles, a fractionating column establishes a continuous temperature gradient, allowing for an effective separation based on volatility differences.

However, substituted anilines often have high boiling points and can be susceptible to oxidation or thermal decomposition at atmospheric pressure. Therefore, performing the distillation under reduced pressure (vacuum distillation) is essential. Lowering the pressure reduces the boiling point of the compounds, enabling distillation at a lower, non-destructive temperature. This guide provides a comprehensive, field-proven protocol for this purification.

Physicochemical Properties for Separation Strategy

A successful distillation strategy relies on understanding the boiling points of the target compound and its likely impurities.

| Compound | Molecular Weight ( g/mol ) | Boiling Point (at atm. pressure) | Rationale for Separation |

| 2,6-Dimethylaniline (Impurity) | 121.18 | ~214-216 °C | Unreacted starting material, lower boiling point.[2][3] |

| N-ethyl-2,6-dimethylaniline (Product) | 149.24 | Estimated >220 °C | Target compound. |

| N,N-diethyl-2,6-dimethylaniline (Impurity) | 177.29 | Estimated >230 °C | Potential over-alkylation byproduct, higher boiling point. |

Note: The boiling point of N-ethyl-2,6-dimethylaniline is not widely reported but is expected to be slightly higher than that of 2,6-dimethylaniline. The very small difference necessitates an efficient fractional distillation setup.

Materials and Equipment

Materials

-

Crude N-ethyl-2,6-dimethylaniline (dried over KOH or MgSO₄)

-

Boiling chips or magnetic stir bar

-

High-vacuum grease

-

Dry ice and acetone (for cold trap)

-

Liquid nitrogen (optional, for high vacuum)

Equipment

-

Heating mantle with stirrer

-

Round-bottom flask (distilling flask)

-

Fractionating column (e.g., Vigreux or packed column with Raschig rings or structured packing)

-

Distillation head with thermometer adapter

-

Condenser (Liebig or Allihn)

-

Vacuum adapter (e.g., Perkin triangle or cow-type receiver)

-

Receiving flasks

-

Digital thermometer or thermocouple

-

Vacuum pump (capable of <10 mmHg)

-

Manometer or digital vacuum gauge

-

Cold trap

-

Insulating material (glass wool, aluminum foil)

-

Lab jack and clamps

Detailed Experimental Protocol

This protocol is designed as a self-validating system, incorporating in-process monitoring and post-process analysis to ensure the final product meets purity specifications.

Pre-Distillation Workup

Causality: It is imperative to remove non-volatile salts and water before distillation. Water can interfere with vacuum stability and co-distill, while salts will remain in the distillation pot and can promote decomposition.

-

Acid Wash: If the crude product contains basic impurities, wash the organic solution with dilute HCl to remove them as their water-soluble hydrochloride salts.

-

Base Wash: Subsequently, wash with a saturated sodium bicarbonate solution to neutralize any residual acid, followed by a brine wash to break any emulsions.

-

Drying: Thoroughly dry the organic layer over a suitable drying agent like anhydrous potassium carbonate (KOH) or magnesium sulfate (MgSO₄). KOH is preferred as it is basic and will not react with the aniline.

-

Filtration: Filter the dried solution to remove the drying agent.

-

Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.

Apparatus Assembly and Leak Check

-

Setup: Assemble the vacuum distillation apparatus as shown in the workflow diagram below. Ensure all glassware is inspected for cracks or star fractures, which can lead to implosion under vacuum.[4]

-

Greasing: Lightly grease all ground-glass joints to ensure a complete seal. An improper seal is the most common cause of failure to achieve a deep vacuum.[4]

-

Charging the Flask: Charge the distilling flask with the crude, dry N-ethyl-2,6-dimethylaniline and a magnetic stir bar. Never use boiling stones for vacuum distillation , as the trapped air is quickly removed, rendering them ineffective.[4] The flask should not be more than two-thirds full.

-

Insulation: Wrap the distillation flask neck and the entire fractionating column with glass wool or aluminum foil to ensure an adiabatic process, maintaining the temperature gradient essential for separation.[1]

-

Cold Trap: Fill the cold trap with a dry ice/acetone slurry or liquid nitrogen to protect the vacuum pump from corrosive vapors.

-

Leak Test: Before heating, turn on the vacuum pump and open the system to the vacuum. The pressure should drop to the pump's capacity (typically <5 mmHg). If it does not, check all joints for leaks.

The Distillation Run

The following workflow outlines the key stages of the purification process.

Caption: Purification workflow from crude material to pure product.

-

Establish Vacuum: Turn on the vacuum pump and open the system fully. Ensure the pressure drops and stabilizes at a low value.

-

Begin Heating: Turn on the magnetic stirrer and begin to gently heat the distillation pot.

-

Establish Reflux: Heat until the liquid begins to boil and a ring of condensate starts to rise slowly up the column. The goal is to establish a total reflux (all condensate returns to the pot) before collecting any distillate. This allows the vapor-liquid equilibria to be established throughout the column, which is critical for efficient separation.

-

Collect Fractions:

-

Forerun: Carefully collect the first few milliliters of distillate, which will contain any low-boiling impurities. The head temperature should be unstable during this phase.

-

Main Fraction: Once the head temperature stabilizes at the boiling point of the target compound at the operating pressure, switch to a new receiving flask to collect the main fraction of N-ethyl-2,6-dimethylaniline. Record the stable temperature and pressure.

-

End Fraction: A sharp rise or drop in temperature indicates the main fraction is finished and a higher-boiling impurity is beginning to distill. Stop the distillation or collect this fraction in a separate flask.

-

-

Shutdown: Turn off the heating and allow the system to cool completely before venting the apparatus to atmospheric pressure. Venting a hot system can cause air to rush in and potentially ignite flammable vapors or cause thermal shock to the glassware.

Process Parameters and Optimization

The efficiency of the separation is highly dependent on key parameters.

| Parameter | Recommended Range | Rationale and Expert Insights |

| Pressure | 1-10 mmHg | Lowering the pressure significantly reduces the boiling point, preventing thermal degradation. A stable vacuum is more important than the absolute lowest pressure. |

| Pot Temperature | As needed (typically 20-40 °C above vapor temp) | The temperature should be just high enough to maintain a steady distillation rate. Overheating can lead to "bumping" and decomposition. |

| Head Temperature | Stable during main fraction collection | This is the most critical indicator of purity. A stable head temperature suggests a pure substance is distilling. Record this temperature and the corresponding pressure. |

| Reflux Ratio | ~5:1 to 10:1 | This refers to the ratio of condensate returned to the column versus condensate collected. A higher reflux ratio improves separation but slows down the distillation. For closely boiling mixtures, a higher ratio is necessary.[1] |

Post-Distillation Analysis and Quality Control

Each collected fraction must be analyzed to determine its purity before pooling. Gas Chromatography (GC) is an excellent method for this due to the volatility of anilines.[5][6]

Recommended GC Analysis Conditions

| Parameter | Example Condition |

| Column | DB-5 or equivalent (5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm x 0.25 µm |

| Carrier Gas | Helium, constant flow ~1 mL/min |

| Injector Temp. | 250 °C |

| Detector | FID (Flame Ionization Detector) |

| Detector Temp. | 280 °C |

| Oven Program | 100 °C (hold 2 min), ramp at 15 °C/min to 250 °C (hold 5 min) |

| Sample Prep | Dilute 1 µL of each fraction in 1 mL of dichloromethane. |

Note: This is a starting point; the method should be validated for the specific impurities expected.[4]

Fraction Pooling Strategy

The decision to pool fractions should be data-driven, based on the purity determined by GC analysis.

Sources

Application Note: High-Purity Isolation of N-ethyl-2,6-dimethylaniline via Optimized Flash Column Chromatography

Abstract

This application note provides a comprehensive, field-proven protocol for the purification of N-ethyl-2,6-dimethylaniline from a crude synthetic mixture using normal-phase flash column chromatography. The methodology is designed for researchers, chemists, and process development professionals requiring high-purity material (>98%). We detail the rationale behind stationary and mobile phase selection, a systematic approach to method development using Thin-Layer Chromatography (TLC), and a step-by-step guide to column packing, sample loading, elution, and fraction analysis. This protocol emphasizes the underlying principles of chromatographic separation to ensure reproducibility and scalability.

Introduction: The Rationale for Purification

N-ethyl-2,6-dimethylaniline is a key substituted aniline intermediate in organic synthesis. Its purity is paramount, as residual starting materials or synthetic byproducts can interfere with subsequent reaction pathways, introduce contaminants into final products, and complicate structural elucidation.

The synthesis of N-ethyl-2,6-dimethylaniline typically involves the mono-ethylation of 2,6-dimethylaniline. This reaction seldom proceeds to 100% completion and can yield a mixture containing:

-

Target Compound: N-ethyl-2,6-dimethylaniline

-

Unreacted Starting Material: 2,6-dimethylaniline (more polar)

-

Over-alkylation Byproduct: N,N-diethyl-2,6-dimethylaniline (less polar)

Flash column chromatography is the preferred method for isolating the target compound due to its efficiency in separating molecules with distinct polarities[1]. This guide provides a robust method to resolve the target compound from its primary, structurally similar impurities.

Principle of Separation: Normal-Phase Chromatography

This protocol utilizes normal-phase chromatography, where the stationary phase is polar (silica gel) and the mobile phase is a relatively non-polar organic solvent mixture. The separation mechanism is based on adsorption and desorption.

-

Silica Gel (SiO₂): The surface of silica gel is rich in polar silanol groups (Si-OH).

-

Analyte Interaction: Polar molecules in the mixture, particularly those with amine functionalities, interact strongly with the silanol groups via hydrogen bonding.

-

Elution: A non-polar mobile phase is used to move the compounds down the column. By gradually increasing the polarity of the mobile phase (e.g., by adding ethyl acetate to a hexane/cyclohexane solvent), the adsorbed compounds can be selectively desorbed and eluted.

The separation efficiency is dictated by the subtle differences in polarity among the components, as summarized in the table below.

Physicochemical Properties & Key Components

Understanding the properties of the target compound and its likely impurities is fundamental to designing an effective separation strategy.

| Compound Name | Structure | Molecular Weight ( g/mol ) | LogP | Polarity | Expected Elution Order (Normal-Phase) |

| N,N-diethyl-2,6-dimethylaniline (Byproduct) | 177.29[2] | ~3.5[2] | Least Polar | 1st | |

| N-ethyl-2,6-dimethylaniline (Target) | 149.23[3] | ~2.8[3] | Intermediate | 2nd | |

| 2,6-dimethylaniline (Starting Material) | 121.18[4] | ~1.84[4] | Most Polar | 3rd (or strongly adsorbed) |

Note: LogP is the logarithm of the partition coefficient between octanol and water, a common measure of lipophilicity/polarity. A lower LogP value corresponds to higher polarity.

Experimental Protocol: A Self-Validating System

This protocol is designed as a self-validating workflow, where preliminary analysis via TLC directly informs the parameters for the preparative column chromatography.

Materials & Reagents

-

Crude N-ethyl-2,6-dimethylaniline mixture

-

Silica Gel, flash grade (230-400 mesh, 40-63 µm)

-

n-Hexane or Cyclohexane (ACS Grade or higher)

-

Ethyl Acetate (ACS Grade or higher)

-

Triethylamine (TEA), Redistilled

-

Dichloromethane (DCM)

-

Silica gel TLC plates (e.g., Silica Gel 60 F₂₅₄)

-

Glass chromatography column

-

Fraction collection tubes

-

Rotary evaporator

-

TLC developing chamber

-

UV lamp (254 nm)

Safety Precaution: Aniline derivatives are toxic and are suspected carcinogens[4][5][6]. All manipulations must be performed in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including nitrile gloves, safety glasses, and a lab coat.

Workflow Diagram

Caption: Workflow for N-ethyl-2,6-dimethylaniline purification.

Step 1: Method Development with Thin-Layer Chromatography (TLC)

Causality: Before committing a large quantity of material to a preparative column, TLC is used to determine the optimal mobile phase composition. The goal is to find a solvent system that provides good separation between the target compound and its impurities, with the target compound having a Retention Factor (Rf) of approximately 0.25-0.35 . This Rf value ensures the compound moves efficiently down the column without eluting too quickly (poor separation) or too slowly (band broadening).

Protocol:

-

Prepare several eluent mixtures with varying ratios of Hexane:Ethyl Acetate (e.g., 98:2, 95:5, 90:10, 85:15).

-

To each eluent, add 0.1% triethylamine (TEA) .

-

Expert Insight: Silica gel is slightly acidic and can cause strong, sometimes irreversible, binding or "streaking" of basic compounds like anilines[7]. Adding a small amount of a competitive base like TEA to the mobile phase neutralizes active sites on the silica, leading to sharper bands and improved recovery.

-

-

Dissolve a small amount of the crude mixture in dichloromethane (DCM).

-

Using a capillary tube, spot the dissolved crude mixture onto three separate TLC plates.

-

Develop each plate in a different prepared eluent.

-

Visualize the developed plates under a UV lamp (254 nm). The target compound and impurities should appear as dark spots.

-

Identify the solvent system that gives the best separation and an Rf of ~0.3 for the middle spot (the target product). This will be your mobile phase for the column.

Step 2: Column Preparation (Slurry Packing)

Causality: Slurry packing is the most reliable method for preparing a homogenous, air-free stationary phase bed. A well-packed column is critical for achieving high resolution, as cracks or channels in the silica bed lead to severe band broadening and poor separation.

Protocol:

-

Select a column of appropriate size. A common rule of thumb is to use a mass of silica gel that is 50-100 times the mass of the crude sample to be purified.

-

In a beaker, measure the required amount of silica gel.

-

Prepare the initial mobile phase (the optimized Hexane:Ethyl Acetate:TEA mixture from Step 1).

-

Carefully add the mobile phase to the silica gel while gently swirling to create a homogenous, lump-free slurry. Do not stir vigorously, as this can fracture the silica particles.

-

With the column's stopcock closed, add a small layer of sand and fill the column about one-third full with the mobile phase.

-

Pour the silica slurry into the column in a single, continuous motion. Use a powder funnel to aid this process.

-

Open the stopcock and allow the solvent to drain, continuously tapping the side of the column gently to encourage even settling of the silica bed. Add more mobile phase as needed to ensure the silica bed never runs dry.

-

Once the silica has settled, add a protective layer of sand (approx. 1 cm) to the top of the silica bed. This prevents the bed from being disturbed during sample loading.

-

Drain the excess solvent until the solvent level is just at the top of the sand layer. The column is now packed and equilibrated.

Step 3: Sample Loading and Elution

Causality: The sample must be loaded onto the column in a highly concentrated, narrow band. A wide starting band will result in wide, overlapping elution bands, negating the separating power of the column.

Protocol:

-

Dissolve the crude material in a minimal amount of a non-polar solvent like dichloromethane or the mobile phase itself.

-

Carefully apply the concentrated sample solution evenly to the top of the sand layer using a pipette.

-

Open the stopcock and allow the sample to absorb completely into the silica bed.

-

Gently add a small amount of fresh mobile phase to wash any residual sample from the column walls onto the bed. Allow this to absorb as well. Repeat once.

-

Carefully fill the remainder of the column with the mobile phase, taking care not to disturb the sand layer.

-

Begin the elution process by opening the stopcock to achieve a steady drip rate. For flash chromatography, gentle positive pressure (using a pump or inert gas) can be applied to accelerate the flow rate.

-

Collect the eluent in sequentially numbered test tubes or flasks.

Step 4: Fraction Analysis and Product Isolation

Causality: Since the separated compounds are colorless, TLC is used to analyze the collected fractions to determine their composition.

Protocol:

-

Spot every few fractions (e.g., every second or third tube) onto a TLC plate alongside a spot of the original crude mixture for reference.

-

Develop and visualize the TLC plate.

-

Identify the fractions containing only the pure target compound (the spot with the intermediate Rf value).

-

Combine all pure fractions into a single round-bottom flask.

-

Remove the solvent from the pooled fractions using a rotary evaporator.

-

The resulting oil or solid is the purified N-ethyl-2,6-dimethylaniline.

-

Confirm the purity and identity of the final product using an appropriate analytical technique such as GC, HPLC, or NMR spectroscopy.

Summary of Recommended Parameters

| Parameter | Recommendation | Rationale |

| Stationary Phase | Silica Gel (40-63 µm) | Standard polar support for normal-phase separation of moderately polar amines. |

| Mobile Phase | Hexane/Cyclohexane & Ethyl Acetate | Provides a wide polarity range for tuning separation. Low viscosity and volatility. |

| Mobile Phase Additive | 0.1% Triethylamine (TEA) | Prevents peak tailing of the basic aniline compound on the acidic silica surface[7]. |

| TLC Rf Target | 0.25 - 0.35 | Ensures optimal residence time on the column for effective separation. |

| Sample Loading | Concentrated solution in minimal solvent | Creates a narrow starting band, which is critical for high-resolution separation. |

| Purity Analysis | TLC, followed by GC/HPLC/NMR | TLC for rapid in-process checks; GC/HPLC for quantitative purity assessment. |

Troubleshooting

| Issue | Possible Cause | Recommended Solution |

| Poor Separation | Incorrect mobile phase polarity. | Re-optimize the eluent ratio using TLC. If compounds are very close, consider a shallower polarity gradient during elution. |

| Streaking/Tailing Peaks | Acidic sites on silica interacting with the amine. | Ensure 0.1-0.5% triethylamine is present in the mobile phase. |

| Cracked/Channeled Column | Improper packing; column ran dry. | Repack the column using the slurry method. Never let the solvent level drop below the top of the silica bed. |

| Low Product Recovery | Compound is too polar and has irreversibly adsorbed. | Increase the polarity of the mobile phase (higher % of ethyl acetate). Ensure TEA is used. |

References

-

Bączyński, E., & Prajsnar, D. (2002). Determination of 2,6-dimethylaniline and o-toluidine impurities in preparations for local anaesthesia by the HPLC method with amperometric detection. Acta Poloniae Pharmaceutica, 59(5), 333-338. [Link]

-

Gudekar, S., et al. (2013). Simple and convenient method of synthesis of N-ethyl-2,6-diethyl aniline and derivatives. Journal of Chemical and Pharmaceutical Research, 5(12), 1320-1324. [Link]

-

U.S. Environmental Protection Agency. (1996). Method 8131: Aniline and Selected Derivatives by Gas Chromatography. [Link]

-

ResearchGate. (n.d.). Determination of 2,6-dimethylaniline and o-toluidine impurities in preparations for local anaesthesia by the HPLC method with amperometric detection. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6896, 2,6-Dimethylaniline. [Link]

-

PubMed. (2002). Determination of 2,6-dimethylaniline and o-toluidine impurities in preparations for local anaesthesia by the HPLC method with amperometric detection. [Link]

-

Chemsrc. (n.d.). N-ethyl-2,6-dimethylaniline. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 520973, N,n-diethyl-2,6-dimethylaniline. [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: 2,6-Dimethylaniline. [Link]

-

ResearchGate. (2014). Does aniline stick in columns during column chromatography?[Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. N,n-diethyl-2,6-dimethylaniline | C12H19N | CID 520973 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N-ethyl-2,6-dimethylaniline | CAS#:769-23-3 | Chemsrc [chemsrc.com]

- 4. 2,6-Dimethylaniline | C8H11N | CID 6896 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. carlroth.com [carlroth.com]

- 6. fishersci.com [fishersci.com]

- 7. researchgate.net [researchgate.net]

Application Notes & Protocols for N-Ethyl-2,6-dimethylaniline in Organic Synthesis

Foreword: Understanding the Utility of a Hindered Amine

N-Ethyl-2,6-dimethylaniline is a sterically hindered aromatic amine whose utility in modern organic synthesis stems directly from its unique structural and electronic properties. The presence of two methyl groups ortho to the nitrogen atom, in conjunction with the N-ethyl group, creates significant steric bulk around the nitrogen's lone pair of electrons. This steric impediment is the cornerstone of its primary function: acting as a potent, yet non-nucleophilic, base.[1] Unlike less hindered amines, N-ethyl-2,6-dimethylaniline can readily accept a proton (acting as a Brønsted-Lowry base) but is physically prevented from attacking electrophilic centers, such as alkyl halides or carbonyls, to form new carbon-nitrogen bonds (acting as a nucleophile).[2][3]

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the applications, safety considerations, and detailed experimental protocols for the effective use of N-ethyl-2,6-dimethylaniline. The protocols described herein are designed to be self-validating, with explanations for key experimental choices to ensure both reproducibility and a deeper understanding of the underlying chemical principles.

Physicochemical Properties and Safety Mandates

A thorough understanding of a reagent's properties and hazards is a prerequisite for its safe and effective use.

Table 1: Physicochemical Data for N-Ethyl-2,6-dimethylaniline

| Property | Value | Source |

| CAS Number | 769-23-3 | [4] |

| Molecular Formula | C₁₀H₁₅N | [4] |

| Molecular Weight | 149.23 g/mol | [4] |

| Appearance | Colorless to yellowish liquid | [5] |

| Boiling Point | 216 °C (421 °F; 489 K) | [5] |

| Density | 0.93 g/mL | [5] |

| pKa (of conjugate acid) | ~5-7 (Estimated) | N/A |

| Solubility | Sparingly soluble in water | [6] |

Safety & Handling:

N-Ethyl-2,6-dimethylaniline is a hazardous chemical and must be handled with appropriate precautions. It is harmful if swallowed, inhaled, or absorbed through the skin. It causes skin and serious eye irritation and is suspected of causing cancer.[7]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[8] All manipulations should be performed in a well-ventilated chemical fume hood.[8]

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[9]

-

Spill & Disposal: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. Dispose of chemical waste in accordance with local, state, and federal regulations. Do not allow the substance to enter drains or watercourses.[7]

-

First Aid: In case of skin contact, immediately wash with plenty of soap and water.[10] For eye contact, flush with copious amounts of water for at least 15 minutes.[6] If inhaled, move to fresh air.[6] In all cases of exposure, seek immediate medical attention.[6]

Core Application: Non-Nucleophilic Proton Scavenging

The principal application of N-ethyl-2,6-dimethylaniline is as an acid scavenger in reactions that generate a stoichiometric amount of acid, typically HCl or HBr. Its steric bulk prevents it from competing with the desired nucleophile, thereby minimizing side reactions and improving product yields.

Causality of Application:

In many synthetic transformations, such as alcohol protection (e.g., silylation), acylation, or alkylation, a strong acid is liberated as a byproduct. This acid can catalyze unwanted side reactions, including the deprotection of acid-sensitive functional groups or the reversal of the desired reaction. A base is added to neutralize this acid. However, a standard amine base (like triethylamine) can sometimes compete as a nucleophile, attacking the electrophilic reagent. The steric hindrance of N-ethyl-2,6-dimethylaniline effectively mitigates this issue, ensuring it functions solely as a proton acceptor.[1]

Experimental Protocols

Protocol 1: Silyl Ether Protection of a Primary Alcohol

This protocol details the protection of a primary alcohol using tert-butyldimethylsilyl chloride (TBSCl), where N-ethyl-2,6-dimethylaniline serves as the essential HCl scavenger.

Objective: To efficiently form a TBS-protected alcohol while preventing nucleophilic attack by the base on the silicon center.

Materials & Reagents:

-

Primary Alcohol (e.g., Benzyl Alcohol)

-

N-Ethyl-2,6-dimethylaniline

-

tert-Butyldimethylsilyl chloride (TBSCl)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, nitrogen inlet, dropping funnel

-

Thin Layer Chromatography (TLC) supplies

Workflow Diagram:

Caption: General workflow for silyl ether protection using N-ethyl-2,6-dimethylaniline.

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add the primary alcohol (1.0 eq) and anhydrous dichloromethane (DCM, ~0.2 M). Add N-ethyl-2,6-dimethylaniline (1.5 eq) via syringe and stir the solution until homogeneous.

-

Causality: An inert atmosphere is crucial to prevent moisture from hydrolyzing the silyl chloride reagent. Using an excess of the amine ensures complete scavenging of the generated HCl.

-

-

Reagent Addition: Cool the flask to 0 °C using an ice-water bath. In a separate flask, dissolve TBSCl (1.2 eq) in a small amount of anhydrous DCM. Add the TBSCl solution to the alcohol solution dropwise via a dropping funnel over 15-20 minutes.

-

Causality: Cooling the reaction mixture controls the exothermicity of the silylation reaction. Slow addition of the silylating agent prevents localized high concentrations, which could lead to side reactions.

-

-

Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC, observing the consumption of the starting alcohol.

-

Self-Validation: A successful reaction will show the disappearance of the starting material spot and the appearance of a new, less polar product spot (the silyl ether).

-

-

Aqueous Work-up: Once the reaction is complete, quench by slowly adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer sequentially with water and then brine.

-

Causality: The NaHCO₃ wash removes the protonated amine salt (N-ethyl-2,6-dimethylanilinium chloride) and any remaining acidic species. The brine wash helps to remove residual water from the organic layer.

-

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure. The resulting crude oil can be purified by flash column chromatography on silica gel (typically using a hexane/ethyl acetate gradient) to yield the pure silyl ether.

Sources

- 1. Non-nucleophilic base - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. reddit.com [reddit.com]

- 4. N-ethyl-2,6-dimethylaniline | CAS#:769-23-3 | Chemsrc [chemsrc.com]

- 5. Diethylaniline - Wikipedia [en.wikipedia.org]

- 6. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 7. carlroth.com [carlroth.com]

- 8. fishersci.com [fishersci.com]

- 9. N,N-Dimethylaniline CAS#: 121-69-7 [m.chemicalbook.com]

- 10. home.miracosta.edu [home.miracosta.edu]

Application Note: A Stability-Indicating HPLC Method for the Analysis of N-ethyl-2,6-dimethylaniline and Its Impurities

Abstract

This application note presents a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of N-ethyl-2,6-dimethylaniline and the separation of its process-related and degradation-induced impurities. N-ethyl-2,6-dimethylaniline is a key intermediate in the synthesis of various fine chemicals and active pharmaceutical ingredients (APIs). Ensuring its purity is critical for the quality and safety of the final products. This document provides a comprehensive protocol, explains the scientific rationale behind the method development choices, and outlines validation procedures consistent with the International Council for Harmonisation (ICH) Q2(R1) guidelines.

Introduction: The Imperative for Purity

N-ethyl-2,6-dimethylaniline is an aniline derivative serving as a crucial building block in organic synthesis.[1] Like many substituted anilines, it can be a precursor in the manufacturing of pharmaceuticals, agrochemicals, and dyes.[2] The purity of such intermediates is paramount, as impurities can be carried through the synthetic process, potentially impacting the efficacy, stability, and safety of the final product. Regulatory bodies mandate the identification and control of impurities in drug substances, making the development of reliable analytical methods a non-negotiable aspect of process development and quality control.[3][4]

This guide details a stability-indicating HPLC method, which is a validated analytical procedure that can accurately and selectively measure the concentration of the target compound in the presence of its potential degradation products.[5] The development of such a method involves forced degradation studies to intentionally stress the analyte and generate these impurities, thereby proving the method's specificity.[6]

Analytical Strategy: Workflow Overview

The analytical process follows a systematic workflow, from understanding the potential impurity landscape to method validation and application. This ensures a comprehensive and reliable analytical outcome.

Figure 1: High-level workflow for method development and validation.

Understanding Potential Impurities

A successful separation begins with a theoretical assessment of potential impurities. These can be broadly categorized as process-related impurities and degradation products.

-

Process-Related Impurities: These arise from the synthetic route. A common method for producing N-ethyl-2,6-dimethylaniline is the reductive N-alkylation of 2,6-dimethylaniline.

-

Impurity A (Starting Material): 2,6-Dimethylaniline (unreacted starting material).

-

Impurity B (Over-alkylation): N,N-diethyl-2,6-dimethylaniline.

-

Impurity C (Isomeric Impurity): Other isomers from the starting material, such as 2,4-dimethylaniline.

-

-

Degradation Products: These are formed when the substance is exposed to stress conditions like acid, base, light, heat, or oxidizing agents. Their structures are often elucidated post-degradation using techniques like LC-MS.

Figure 2: Potential impurity profile of N-ethyl-2,6-dimethylaniline.

Chromatographic Method: Rationale and Protocol

Scientific Rationale for Method Design

-

Technique: Reversed-phase HPLC is the chosen technique due to its versatility and suitability for analyzing moderately polar small molecules like aniline derivatives.

-

Stationary Phase: A C18 (octadecylsilane) column is selected for its hydrophobic character, which provides effective retention for the aromatic ring and alkyl substituents of the analyte and its impurities. A column with end-capping is preferred to minimize peak tailing caused by interactions with residual silanols.

-

Mobile Phase:

-

Organic Modifier: Acetonitrile is chosen over methanol for its lower viscosity (leading to lower backpressure) and better UV transparency at lower wavelengths.

-

Aqueous Phase: An acidic buffer (e.g., pH 3.0 phosphate buffer) is employed. N-ethyl-2,6-dimethylaniline is a weak base. At an acidic pH, it will be protonated, ensuring a consistent ionic form that leads to sharp, symmetrical peaks and avoids retention time drift.

-

Gradient Elution: A gradient program is necessary to achieve a robust separation. It allows for the effective elution of more polar impurities (like potential hydrolytic degradants) near the solvent front while ensuring that less polar, more retained impurities (like the N,N-diethyl derivative) are eluted within a practical timeframe.[5]

-

-

Detection: UV detection is selected based on the presence of the chromophoric benzene ring. A preliminary UV scan of N-ethyl-2,6-dimethylaniline in the mobile phase indicates strong absorbance around 215 nm, which provides high sensitivity for detecting low-level impurities.[7]

Protocol 1: HPLC Analysis of N-ethyl-2,6-dimethylaniline

A. Equipment and Materials

-

HPLC system with gradient pump, autosampler, column oven, and UV/PDA detector.

-

Chromatography Data System (CDS).

-

Analytical balance, pH meter, volumetric flasks, and pipettes.

-

C18 Column, 150 mm x 4.6 mm, 3.5 µm particle size.

-

HPLC-grade Acetonitrile and Water.

-

Potassium phosphate monobasic (KH₂PO₄) and ortho-phosphoric acid (H₃PO₄).

-

N-ethyl-2,6-dimethylaniline reference standard and impurity standards (if available).

B. Chromatographic Conditions

| Parameter | Condition |

| Column | C18, 150 mm x 4.6 mm, 3.5 µm |

| Mobile Phase A | 20 mM KH₂PO₄ in water, pH adjusted to 3.0 with H₃PO₄ |

| Mobile Phase B | Acetonitrile |

| Gradient Program | 0-2 min: 30% B; 2-15 min: 30% to 70% B; 15-18 min: 70% B; 18-18.1 min: 70% to 30% B; 18.1-25 min: 30% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 215 nm |

| Injection Volume | 10 µL |

| Run Time | 25 minutes |

C. Solution Preparation

-

Mobile Phase A: Dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC-grade water. Adjust the pH to 3.0 ± 0.05 using diluted H₃PO₄. Filter through a 0.45 µm membrane filter.

-

Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B in a 70:30 (v/v) ratio.

-

Standard Solution (100 µg/mL): Accurately weigh about 10 mg of N-ethyl-2,6-dimethylaniline reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

-

Sample Solution (1000 µg/mL): Accurately weigh about 100 mg of the N-ethyl-2,6-dimethylaniline sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent. This higher concentration is used for the accurate detection of low-level impurities.

D. System Suitability Test (SST) Before sample analysis, perform five replicate injections of the Standard Solution. The system is deemed suitable for use if it meets the following criteria:

-

Tailing Factor (Asymmetry): ≤ 1.5

-

Theoretical Plates (N): ≥ 5000

-

Relative Standard Deviation (%RSD) of Peak Area: ≤ 1.0%

Forced Degradation and Method Specificity

To establish the stability-indicating nature of the method, forced degradation studies must be performed.[8] The goal is to achieve 5-20% degradation of the active substance to ensure that the degradation products are generated at a sufficient level for detection without completely consuming the parent peak.[3]

Protocol 2: Forced Degradation Study

-

Prepare separate sample solutions of N-ethyl-2,6-dimethylaniline at 1000 µg/mL.

-

Acid Hydrolysis: Add 1 mL of 1 M HCl. Heat at 60 °C for 4 hours. Cool and neutralize with 1 M NaOH before analysis.

-

Base Hydrolysis: Add 1 mL of 1 M NaOH. Heat at 60 °C for 2 hours. Cool and neutralize with 1 M HCl before analysis.

-

Oxidative Degradation: Add 1 mL of 6% H₂O₂. Store at room temperature for 24 hours.[6]

-

Thermal Degradation: Expose the solid powder to 105 °C in a hot air oven for 48 hours. Dissolve in diluent for analysis.

-

Photolytic Degradation: Expose the solution to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

-

Analyze all stressed samples, along with an unstressed control sample, using the HPLC method described above.

The method is considered specific if the main peak is spectrally pure (as determined by a PDA detector) and well-resolved from all degradation product peaks (Resolution > 2.0).

Method Validation According to ICH Q2(R1)

The developed method must be validated to demonstrate its suitability for its intended purpose.[9][10] The validation should be performed according to the ICH Q2(R1) guideline and should assess the following parameters.[11]

| Validation Parameter | Purpose | Typical Acceptance Criteria |

| Specificity | To demonstrate that the method can unequivocally assess the analyte in the presence of impurities. | Peak purity index > 0.999. Resolution between analyte and all impurity peaks > 2.0. |

| Linearity | To demonstrate a proportional relationship between detector response and analyte concentration. | Correlation coefficient (r²) ≥ 0.999 over the specified range. |

| Range | The concentration interval over which the method is precise, accurate, and linear. | For Assay: 80-120% of test concentration. For Impurities: LOQ to 120% of the specification limit. |

| Accuracy (Recovery) | The closeness of the test results to the true value. | 98.0% to 102.0% recovery for assay. 90.0% to 110.0% recovery for impurities. |

| Precision (Repeatability) | The precision under the same operating conditions over a short interval of time (%RSD). | %RSD ≤ 1.0% for assay. %RSD ≤ 5.0% for impurities at the specification limit. |

| LOD & LOQ | The lowest amount of analyte that can be detected (LOD) and quantified (LOQ) with accuracy. | Signal-to-Noise ratio of ~3:1 for LOD and ~10:1 for LOQ. |

| Robustness | The capacity of the method to remain unaffected by small, deliberate variations in parameters. | No significant change in results when varying pH (±0.2), column temp (±5°C), or organic content (±2%). |

Conclusion

The RP-HPLC method detailed in this application note is demonstrated to be specific, precise, accurate, and robust for the analysis of N-ethyl-2,6-dimethylaniline and its potential impurities. The successful separation of the main component from its process-related and degradation impurities qualifies this method as stability-indicating. This protocol provides a reliable tool for quality control laboratories involved in the analysis of this important chemical intermediate, ensuring it meets the stringent purity requirements for its intended applications in the pharmaceutical and chemical industries.

References

-

SIELC Technologies. (n.d.). Separation of N,N-Dimethylaniline on Newcrom R1 HPLC column. Retrieved from [Link]

-

Fijałek, Z., et al. (2005). Determination of 2,6-dimethylaniline and o-toluidine impurities in preparations for local anaesthesia by the HPLC method with amperometric detection. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

-

University of California, Davis. (n.d.). The 2-Step Synthesis of Lidocaine. Retrieved from [Link]

-

Fijałek, Z., et al. (2005). Determination of 2,6-dimethylaniline and o-toluidine impurities in preparations for local anaesthesia by the HPLC method with amperometric detection. PubMed. Available at: [Link]

-

European Pharmacopoeia. (2014). 2.4.26. N,N-Dimethylaniline. Retrieved from [Link]

-

Velagacherla, V., et al. (2024). A stability indicating method development and validation of a rapid and sensitive RP-HPLC method for Nintedanib. F1000Research. Available at: [Link]

-

Science.gov. (n.d.). stability-indicating rp-hplc method: Topics. Retrieved from [Link]

-

Dong, M. W. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. Available at: [Link]

-

Al-Zain, A., et al. (2019). Development of Novel Stability Indicating Methods Using Liquid Chromatography. ResearchGate. Available at: [Link]

-

Gudekar, S., et al. (2013). Simple and convenient method of synthesis of N-ethyl-2,6-diethyl aniline and derivatives. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 2,6-Dimethylaniline. PubChem Compound Database. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). N,n-diethyl-2,6-dimethylaniline. PubChem Compound Database. Retrieved from [Link]

-

International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

-

Muheyuddeen, G., et al. (2022). Synthesis and pharmacological evaluation of aniline derivatives as a potent analgesic and antioxidant agent. ResearchGate. Available at: [Link]

-

European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

-

Komsta, Ł., et al. (2022). Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. Molecules. Available at: [Link]

-

Khushbu, A. T., et al. (2016). Development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics. Available at: [Link]

-

Transparency Market Research. (2021). Aniline Derivatives Market. Retrieved from [Link]

-

Wikipedia. (n.d.). Diethylaniline. Retrieved from [Link]

-

Ravisankar, P., et al. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics. Available at: [Link]

-

Blessy, M., et al. (2022). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia. Available at: [Link]

-

U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

-

U.S. Pharmacopeia. (n.d.). Aniline. Retrieved from [Link]

-

AMSbio. (n.d.). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

-

Patel, N. N., & Kothari, C. S. (n.d.). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. Retrieved from [Link]

-

Isenegger, P. G., et al. (2020). Recent Advances and Outlook for the Isosteric Replacement of Anilines. ACS Medicinal Chemistry Letters. Available at: [Link]

-

International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]

Sources

- 1. Aniline Derivatives Market | Global Industry Report, 2031 [transparencymarketresearch.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. ijrpp.com [ijrpp.com]

- 4. ajrconline.org [ajrconline.org]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 7. researchgate.net [researchgate.net]

- 8. f1000research-files.f1000.com [f1000research-files.f1000.com]

- 9. database.ich.org [database.ich.org]

- 10. fda.gov [fda.gov]

- 11. ema.europa.eu [ema.europa.eu]

Troubleshooting & Optimization

Technical Support Center: Optimizing N-ethyl-2,6-dimethylaniline Synthesis Yield

Welcome to the technical support center for the synthesis of N-ethyl-2,6-dimethylaniline. This guide is designed for researchers, scientists, and professionals in drug development and chemical synthesis. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you optimize your reaction yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for synthesizing N-ethyl-2,6-dimethylaniline?

The most prevalent and efficient method for the synthesis of N-ethyl-2,6-dimethylaniline is the reductive amination of 2,6-dimethylaniline with acetaldehyde. This one-pot reaction involves the formation of an intermediate imine, which is then reduced in situ to the desired secondary amine. This method is often preferred due to its high selectivity for the mono-N-ethylated product and the use of readily available and relatively inexpensive starting materials.

Q2: What are the key reaction parameters to control for a high yield?

Optimizing the yield of N-ethyl-2,6-dimethylaniline requires careful control over several parameters:

-

Stoichiometry of Reactants: A slight excess of the reducing agent is typically used to ensure complete conversion of the intermediate imine. The molar ratio of 2,6-dimethylaniline to acetaldehyde should be kept close to 1:1 to minimize side reactions.

-

Choice of Reducing Agent: Various reducing agents can be employed, with sodium borohydride (NaBH₄) and sodium triacetoxyborohydride (NaBH(OAc)₃) being common choices. The selection of the reducing agent can influence the reaction kinetics and selectivity.

-

Solvent: The choice of solvent is crucial. Alcohols such as methanol or ethanol are often used as they are good solvents for the reactants and the reducing agent.

-

Temperature: The reaction is typically carried out at room temperature or slightly below to control the reaction rate and minimize the formation of byproducts.

-

pH: Maintaining a slightly acidic to neutral pH can be beneficial for the formation of the imine intermediate.

Q3: What are the main challenges in this synthesis?

The primary challenges in the synthesis of N-ethyl-2,6-dimethylaniline include: